molecular formula C7H12F3NO B13518051 3-(3,3,3-Trifluoropropoxy)pyrrolidine

3-(3,3,3-Trifluoropropoxy)pyrrolidine

Cat. No.: B13518051
M. Wt: 183.17 g/mol
InChI Key: ZQNUGIYEZJGZNM-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropoxy)pyrrolidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropoxy)pyrrolidine typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and activity. The pyrrolidine ring may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3,3-Trifluoropropoxy)pyridine
  • 3-(3,3,3-Trifluoropropoxy)aniline
  • 3-(3,3,3-Trifluoropropoxy)benzene

Uniqueness

3-(3,3,3-Trifluoropropoxy)pyrrolidine is unique due to the presence of both the trifluoropropoxy group and the pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-(3,3,3-trifluoropropoxy)pyrrolidine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)2-4-12-6-1-3-11-5-6/h6,11H,1-5H2

InChI Key

ZQNUGIYEZJGZNM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCC(F)(F)F

Origin of Product

United States

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